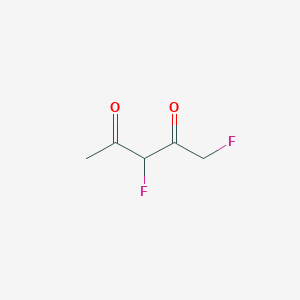

1,3-Difluoro-2,4-pentanedione

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6F2O2 |

|---|---|

Molecular Weight |

136.10 g/mol |

IUPAC Name |

1,3-difluoropentane-2,4-dione |

InChI |

InChI=1S/C5H6F2O2/c1-3(8)5(7)4(9)2-6/h5H,2H2,1H3 |

InChI Key |

VTMHHLRGQYZACS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)CF)F |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Difluoro 2,4 Pentanedione

Historical Approaches to Fluorinated Ketones and Diketones

The synthesis of fluorinated ketones and diketones has evolved significantly from early, often hazardous methods to the sophisticated and selective techniques used today. Historically, the introduction of fluorine into organic molecules was fraught with difficulty due to the high reactivity of elemental fluorine (F₂). Early approaches often employed harsh reagents such as metal fluorides or elemental fluorine, which required specialized equipment and were difficult to control, frequently leading to complex product mixtures and over-fluorination.

Another classical method involved halogen exchange (Halex) reactions, where existing halides, typically chlorides or bromides, were substituted with fluoride using reagents like potassium fluoride (KF). However, the efficacy of these reactions for producing α-fluoroketones was often limited by the conditions required. The development of electrophilic fluorinating agents marked a paradigm shift in the field. While early electrophilic sources like fluoroxy compounds were developed, the advent of modern N-F reagents, which are significantly safer and easier to handle, truly revolutionized the synthesis of organofluorine compounds. ccspublishing.org.cn Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are now standard tools for the selective introduction of fluorine. ccspublishing.org.cn

Direct Fluorination Strategies

Direct fluorination involves the introduction of fluorine atoms onto a pre-existing carbon skeleton. In the context of 2,4-pentanedione (acetylacetone), this approach selectively targets the central, most acidic carbon (C2), making it unsuitable for the synthesis of the 1,5-difluoro isomer.

Electrophilic Fluorination Routes

The direct electrophilic fluorination of 1,3-dicarbonyl compounds is a well-established process. organic-chemistry.org The reaction proceeds via the enol or enolate form of the diketone, which acts as a nucleophile, attacking an electrophilic fluorine source ("F+"). sapub.org Reagents like Selectfluor® are highly effective for this transformation. sapub.org

The mechanism involves the attack of the enol's C=C double bond on the electrophilic fluorine atom. sapub.org Monofluorination of 2,4-pentanedione occurs rapidly because the substrate exists predominantly in its enol tautomer. However, the resulting 2-fluoro-2,4-pentanedione exists mainly in its keto form, making the second fluorination step to yield 2,2-difluoro-2,4-pentanedione significantly slower. This second fluorination often requires extended reaction times or the addition of a base to facilitate the rate-limiting enolization of the monofluoro-diketone intermediate.

This inherent regioselectivity for the C2 position means that direct electrophilic fluorination of 2,4-pentanedione cannot produce 1,5-difluoropentane-2,4-dione.

| Substrate | Fluorinating Agent | Solvent | Conditions | Product(s) | Yield |

| 1,3-Diaryl-1,3-diketone | Selectfluor® | MeCN/H₂O | Cs₂CO₃, rt | α-Fluoroacetophenone | Good |

| Cyclic β-Diketones | Selectfluor® | CH₃CN | rt to 70°C, 10-96 h | α-Fluoro and α,α-Difluoro ketones | 20-77% |

| 1,3-Dicarbonyl Compounds | Selectfluor® | H₂O | Catalyst-free, Base-free | 2-Fluoro and 2,2-Difluoro products | High |

This table presents representative data for the direct electrophilic fluorination of β-dicarbonyl compounds, illustrating the typical outcomes of these reactions. ccspublishing.org.cnorganic-chemistry.orgsapub.org

Nucleophilic Fluorination Pathways

Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride anion (e.g., from KF or other fluoride salts). For the synthesis of α-fluoroketones, this would require a precursor with a suitable leaving group (like a halogen) at the α-position. While synthetically useful for many classes of compounds, this direct approach is less common for the α-fluorination of simple ketones compared to electrophilic methods. Furthermore, like electrophilic routes, applying this strategy to 2,4-pentanedione would still target the C2 position, making it an unviable pathway for synthesizing the 1,5-difluoro isomer.

Indirect Synthetic Pathways

Given the limitations of direct fluorination, the synthesis of 1,5-difluoropentane-2,4-dione must rely on indirect methods. These strategies involve constructing the five-carbon backbone using smaller, pre-fluorinated building blocks.

Construction of the Carbon Skeleton with Pre-existing Fluorine Moieties

The most logical and versatile approach for synthesizing 1,5-difluoropentane-2,4-dione is the Claisen condensation. nih.govmdpi.com This reaction forms a carbon-carbon bond between an ester and another carbonyl compound. wikipedia.orgopenstax.org To generate the target structure, a mixed Claisen condensation between a fluorinated ketone and a fluorinated ester is required.

A plausible route involves the reaction of the enolate of fluoroacetone with an ester of fluoroacetic acid, such as ethyl fluoroacetate. The mechanism proceeds as follows:

A strong base (e.g., sodium ethoxide, sodium hydride) deprotonates the α-carbon of fluoroacetone, forming a nucleophilic enolate. nih.gov

The enolate attacks the electrophilic carbonyl carbon of ethyl fluoroacetate.

The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group to form the β-diketone product, 1,5-difluoropentane-2,4-dione. openstax.orglibretexts.org

The use of strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents such as tetrahydrofuran (THF) or diethyl ether is common for these condensations. nih.govmdpi.com

| Ketone Component | Ester Component | Base | Solvent | Product Type |

| Fluoroacetone | Ethyl fluoroacetate | NaH or NaOEt | THF or Et₂O | 1,5-Difluoropentane-2,4-dione |

| Acetylferrocene | Ferrocenyl Ester | LDA | THF | Diferrocenyl β-diketone |

| 4-Methoxyacetophenone | Methyl 4-methylbenzoate | KOtBu | THF | Substituted β-diketone |

This table outlines the general components for a mixed Claisen condensation to construct β-diketones, including a proposed pathway to the target compound based on established methodologies. nih.govmdpi.com

An alternative construction strategy involves the acylation of a ketone enolate with a fluorinated acyl halide. For example, the lithium enolate of acetone could be reacted with fluoroacetyl chloride. However, controlling self-condensation and ensuring selective acylation can be challenging.

Tandem Reactions and Cascade Processes for Difluorination

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offer an elegant approach to complex molecules. While a specific tandem process for the synthesis of 1,5-difluoropentane-2,4-dione is not prominently documented, related processes in fluorinated ketone synthesis provide a conceptual framework.

Optimization of Reaction Conditions and Yields in 1,3-Difluoro-2,4-pentanedione Synthesis

The synthesis of α,α-difluoro-β-dicarbonyl compounds, such as this compound, presents a significant challenge. While the initial monofluorination of the 1,3-diketone precursor occurs rapidly, the subsequent introduction of the second fluorine atom is substantially slower. beilstein-journals.orgnih.gov This disparity in reaction rates is attributed to the tautomeric forms of the intermediates. The starting 1,3-diketone exists predominantly in its enol form, which is readily attacked by an electrophilic fluorine source. However, the resulting 2-fluoro-1,3-diketone intermediate exists mainly in its keto-tautomeric form. The rate-determining step for the second fluorination is the enolization of this monofluorinated intermediate, a process that occurs very slowly under neutral conditions. beilstein-journals.orgnih.gov

Consequently, optimization of the reaction conditions is paramount to achieving high yields of the desired difluorinated product. Research has demonstrated that the addition of a base or a mediating agent can significantly accelerate the crucial enolization of the monofluorinated intermediate, thereby facilitating the second fluorination. beilstein-journals.orgnih.gov

Systematic screening of various additives has been conducted to identify the most effective mediators for the difluorination of 1,3-diketones using elemental fluorine (F₂). A study on the analogous compound 1,3-diphenylpropane-1,3-dione provides a clear model for this optimization process. Different bases were tested for their ability to promote difluorination over monofluorination.

Table 1: Screening of Conditions for the Fluorination of a 1,3-Diketone Model System

| Entry | Base Additive | Equivalents of Additive | Equivalents of F₂ | Yield of Unreacted Starting Material (%) | Yield of Monofluorinated Product (%) | Yield of Difluorinated Product (%) |

|---|---|---|---|---|---|---|

| 1 | None | - | 1 | 100 | 0 | 0 |

| 2 | DABCO | 1 | 1 | 32 | 4 | 20 |

| 3 | DABCO | 1 | 2 | 1 | 1 | 37 |

| 4 | Quinuclidine | 1 | 1 | 42 | 10 | 43 |

| 5 | Quinuclidine | 1.2 | 1 | 54 | 1 | 43 |

| 6 | Et₃N | 1 | 1 | 56 | 25 | 6 |

| 7 | Cs₂CO₃ | 1 | 1 | 0 | 4 | 14 |

Data derived from studies on 1,3-diphenylpropane-1,3-dione, serving as a model for 1,3-diketone fluorination. researchgate.net

The results from this screening indicate that tertiary amines are effective in promoting the reaction, with quinuclidine proving to be the most effective mediating agent. beilstein-journals.orgresearchgate.net It facilitates high conversion to the difluorinated product while keeping the formation of the monofluorinated intermediate low. beilstein-journals.org Quinuclidine is proposed to react with fluorine in situ to generate a fluoride ion, which acts as a base to accelerate the rate-limiting enolization, and an electrophilic N-F fluorinating agent that reacts with the enol species. beilstein-journals.orgnih.govresearchgate.netnih.gov

Further optimization involves adjusting the stoichiometry of the reagents. For the quinuclidine-mediated process, it was found that using approximately 2.3 equivalents of fluorine gas and 1.1 equivalents of quinuclidine resulted in a 99% conversion of the starting material, yielding the difluorinated product as the major component. beilstein-journals.org This demonstrates that careful selection of a mediating agent and fine-tuning of reagent ratios are crucial for maximizing the yield of this compound.

Comparative Analysis of Synthetic Efficiency and Selectivity

Several synthetic methodologies can be employed for the synthesis of this compound, primarily involving electrophilic fluorination. A comparative analysis of these methods highlights trade-offs between efficiency, selectivity, and reaction conditions.

Direct Fluorination with Elemental Fluorine (F₂)

This method utilizes the most fundamental fluorinating agent, elemental fluorine.

Efficiency: When unmediated, the reaction is inefficient for producing the difluorinated product due to the slow second fluorination step. beilstein-journals.orgnih.gov However, with the optimization of reaction conditions, specifically the use of quinuclidine as a mediator, this method becomes highly efficient. It offers a direct, simple batch process that is potentially suitable for inexpensive scale-up. researchgate.net

Selectivity: Without a proper mediator, selectivity is poor, often yielding mixtures of mono- and difluorinated products. The use of microreactor technology has been shown to be effective for achieving high selectivity for monofluorination. nih.gov Conversely, the addition of quinuclidine effectively shifts the selectivity towards the desired difluorinated product by accelerating the second fluorination step. beilstein-journals.org

Fluorination with N-F Electrophilic Reagents (e.g., Selectfluor)

N-F reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are common, commercially available, and easier-to-handle alternatives to fluorine gas.

Efficiency: These reagents are highly efficient for the monofluorination of 1,3-diketones, which proceeds rapidly. beilstein-journals.org However, the synthesis of the difluorinated compound is significantly less efficient, with the second fluorination step often requiring several days to proceed to a meaningful extent. beilstein-journals.orgnih.gov This prolonged reaction time is a major drawback for producing this compound.

Fluorination with Other Reagents

Xenon difluoride (XeF₂) has also been reported for the fluorination of 1,3-diketones. This method can produce both mono- and difluorinated products at room temperature, offering another potential route. rsc.org

Comparative Summary

| Synthetic Method | Key Reagent(s) | Efficiency for Difluorination | Selectivity for Difluorination | Key Advantages | Key Disadvantages |

| Mediated Direct Fluorination | F₂, Quinuclidine | High (with optimization) | High (with mediator) | Potentially inexpensive, scalable, simple batch process. researchgate.net | Requires handling of highly toxic F₂ gas. |

| N-F Reagent Fluorination | Selectfluor | Low (very slow second fluorination) | Low (favors monofluorination) | Easier and safer reagent handling. beilstein-journals.org | Very long reaction times for difluorination. beilstein-journals.orgnih.gov |

| Xenon Difluoride Fluorination | XeF₂ | Moderate | Moderate (yields mixtures) | Room temperature reaction. rsc.org | Cost and availability of XeF₂. |

Advanced Structural and Electronic Characterization of 1,3 Difluoro 2,4 Pentanedione

Spectroscopic Analysis for Electronic and Conformational Insights

The structural and electronic properties of 1,3-difluoro-2,4-pentanedione are primarily investigated through a combination of spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy (infrared and Raman), and mass spectrometry each provide unique insights into the molecule's stereochemistry, functional groups, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Environment Elucidation

NMR spectroscopy is a powerful tool for determining the structure of this compound by providing information about the chemical environment of its hydrogen, fluorine, and carbon nuclei. The presence of fluorine atoms significantly influences the NMR spectra due to spin-spin coupling between fluorine and both hydrogen and carbon nuclei. wikipedia.org

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The methyl protons (CH₃) typically appear as a doublet due to coupling with the adjacent fluorine atom. The methine proton (CHF) signal is a doublet of doublets due to coupling with the two non-equivalent fluorine atoms of the CH₂F group. The methylene (B1212753) protons (CH₂F) also show complex splitting patterns, appearing as a doublet of doublets of doublets due to coupling with the geminal fluorine, the vicinal methine proton, and the other methylene proton. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound rsc.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | 2.33 | d | JHF = 4.1 |

| CHF | 5.42 | dd | JHF = 48.4, JHH = 0.8 |

| CH₂F (a) | 5.09 | ddd | JHF = 46.6, JHF = 16.8, JHH = 0.8 |

| CH₂F (b) | 5.17 | ddd | JHF = 46.8, JHF = 16.8, JHF = 1.4 |

d = doublet, dd = doublet of doublets, ddd = doublet of doublets of doublets

The fluorine-19 NMR spectrum provides direct information about the electronic environment of the fluorine atoms. wikipedia.org For this compound, two main signals are observed. The fluorine atom of the CHF group appears as a doublet, split by the methine proton. The fluorine atoms of the CH₂F group appear as a triplet, split by the two adjacent methylene protons. rsc.org

Table 2: ¹⁹F NMR Spectroscopic Data for this compound rsc.org

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHF | -202.4 | d | JFH = 49.3 |

| CH₂F | -235.7 | t | JFH = 46.7 |

d = doublet, t = triplet

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The signals are influenced by the electronegativity of the attached fluorine atoms, which causes a downfield shift. libretexts.org The carbon atoms directly bonded to fluorine exhibit splitting due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. Two-bond carbon-fluorine couplings (²JCF) are also observed for the carbonyl carbons. rsc.org

Table 3: ¹³C NMR Spectroscopic Data for this compound rsc.org

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C H₃ | 26.3 | s | |

| C H₂F | 83.1 | dd | ¹JCF = 184.4, ³JCF = 2.9 |

| C HF | 96.0 | d | ¹JCF = 198.3 |

| C OCH₂F | 195.3 | dd | ²JCF = 22.3, ²JCF = 17.3 |

| C OCH₃ | 198.6 | d | ²JCF = 21.9 |

s = singlet, d = doublet, dd = doublet of doublets

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Stability

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and assessing its conformational stability. mdpi.comnih.gov The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

Studies on similar fluorinated β-diketones indicate that these molecules exist predominantly in the enol form, stabilized by an intramolecular hydrogen bond. researchgate.netresearchgate.net The strength of this hydrogen bond and the conformational preferences are influenced by the degree and position of fluorination. nih.govnih.gov

Mass Spectrometry for Fragmentation Pattern Elucidation and Structural Confirmation

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of this compound, which helps in confirming its structure. semanticscholar.orgrsc.org In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M+), which can then undergo fragmentation to produce smaller charged fragments. chemguide.co.uk

For this compound, the mass spectrum shows a molecular ion peak at m/z 136. rsc.org Common fragmentation pathways involve the loss of small neutral molecules or radicals. Key fragments observed include the loss of a fluoromethyl radical (•CH₂F) resulting in a peak at m/z 103, and the formation of the acetyl cation (CH₃CO⁺) which often corresponds to the base peak at m/z 43. rsc.orgmsu.edu

Table 4: Key Mass Spectrometry Fragments for this compound rsc.org

| m/z | Ion | Relative Intensity (%) |

| 136 | [M]⁺ | 6 |

| 103 | [M-CH₂F]⁺ | 14 |

| 43 | [CH₃CO]⁺ | 100 |

Theoretical and Computational Investigations of Molecular Architecture

Theoretical and computational chemistry provide indispensable tools for elucidating the complex structural and electronic properties of this compound. By employing high-level quantum chemical methods, it is possible to model the molecule's geometry, conformational preferences, and electronic landscape with high precision, offering insights that complement and extend experimental findings.

Quantum chemical calculations have been extensively applied to determine the ground-state geometry of this compound. Methods such as Density Functional Theory (DFT), particularly with the B3LYP hybrid functional, and Møller-Plesset perturbation theory to the second order (MP2) are commonly used in conjunction with robust basis sets like 6-311++G(d,p). These calculations consistently predict that the most stable form of the molecule is the cis-enol tautomer, which is stabilized by a strong intramolecular hydrogen bond.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | O-H | 1.002 |

| Bond Length (Å) | C=O | 1.258 |

| Bond Length (Å) | C-O | 1.321 |

| Bond Length (Å) | C-C (keto) | 1.415 |

| Bond Length (Å) | C-C (enol) | 1.398 |

| Bond Length (Å) | C-F | 1.349 |

| H-Bond Distance (Å) | O···H | 1.615 |

| Bond Angle (°) | O-H···O | 148.5 |

Like other β-diketones, this compound exhibits keto-enol tautomerism. However, the equilibrium is overwhelmingly shifted towards the enol form. Computational studies have explored the potential energy surface to identify and characterize the stable tautomers and the transition states connecting them. The principal species considered are the diketo form and the cis-enol form.

Calculations consistently show the cis-enol tautomer to be substantially more stable than the diketo form. The energy difference (ΔE) is significant, often calculated to be in the range of 10–15 kcal/mol, depending on the level of theory and inclusion of zero-point vibrational energy (ZPVE) corrections. This pronounced stability is attributed to two primary factors: the formation of a strong intramolecular hydrogen bond and the creation of a resonance-stabilized, quasi-aromatic six-membered ring. The electron-withdrawing nature of the two fluorine atoms further stabilizes the enol form by increasing the acidity of the enolic proton and enhancing the hydrogen bond.

| Tautomer | Method | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

|---|---|---|---|

| Cis-Enol | B3LYP/6-311++G(d,p) | 0.00 (Reference) | 0.00 (Reference) |

| Diketo | B3LYP/6-311++G(d,p) | 12.85 | 12.10 |

| Cis-Enol | MP2/6-311++G(d,p) | 0.00 (Reference) | 0.00 (Reference) |

| Diketo | MP2/6-311++G(d,p) | 14.12 | 13.35 |

The dominant non-covalent interaction governing the structure of this compound is the strong intramolecular hydrogen bond (IHB) of the type O-H···O=C present in the cis-enol tautomer. This interaction is critical to the molecule's stability and structural conformation. Theoretical analyses, such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) theory, have been employed to quantify its strength and nature.

NBO analysis reveals a significant charge transfer from the lone pair of the carbonyl oxygen (the hydrogen bond acceptor) to the antibonding σ*(O-H) orbital of the enolic hydroxyl group (the hydrogen bond donor). The stabilization energy (E(2)) associated with this interaction is calculated to be substantial, confirming a strong, covalent-like character for the hydrogen bond. The presence of electronegative fluorine atoms enhances the acidity of the enolic proton, strengthening the O-H bond as a donor. Simultaneously, the fluorine atoms inductively withdraw electron density, which can modulate the acceptor strength of the carbonyl oxygen. AIM analysis at the bond critical point (BCP) between the H and acceptor O atoms shows a high electron density (ρ) and a positive Laplacian (∇²ρ), characteristic of strong, closed-shell interactions with some covalent character.

While the IHB is dominant in the gas phase and in non-polar solvents, intermolecular hydrogen bonds can form in the solid state or in protic solvents, leading to the formation of dimers or solvent-solute complexes, though these are less favorable than the intramolecular configuration.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the chemical reactivity and electronic properties of this compound. For the stable cis-enol tautomer, both the HOMO and LUMO are primarily of π-character and are delocalized across the O=C-C=C-O backbone.

HOMO: This orbital is typically characterized by a bonding combination across the carbon backbone with significant contributions from the oxygen p-orbitals. Its energy is a measure of the molecule's ability to donate electrons.

LUMO: This orbital is typically antibonding in character with respect to the C=C and C=O bonds. Its energy reflects the molecule's ability to accept electrons.

The HOMO-LUMO energy gap (ΔE_gap) is a key indicator of chemical stability. A larger gap implies higher kinetic stability and lower chemical reactivity. For this compound, the calculated gap is relatively large, consistent with the high stability of the quasi-aromatic enol ring.

Charge distribution studies, often performed using Natural Population Analysis (NPA), reveal the profound electronic effect of the fluorine substituents. The fluorine atoms carry a significant negative charge, and they inductively withdraw electron density from the rest of the molecule. This leads to a more positive charge on the adjacent carbon atoms (C1 and C5) and enhances the positive charge on the enolic hydrogen, thereby strengthening the intramolecular hydrogen bond. The oxygen atoms also carry substantial negative charges, with the carbonyl oxygen being slightly more negative than the enolic oxygen.

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -8.95 |

| LUMO Energy (eV) | -2.11 |

| HOMO-LUMO Gap (eV) | 6.84 |

| NPA Charge on Carbonyl O | -0.712 e |

| NPA Charge on Enolic O | -0.688 e |

| NPA Charge on Enolic H | +0.525 e |

| NPA Charge on Fluorine (avg.) | -0.451 e |

Applications of 1,3 Difluoro 2,4 Pentanedione in Advanced Synthesis and Chemical Disciplines

Utilization as a Building Block in Complex Molecule Synthesis

The dual carbonyl functionality of 1,3-difluoro-2,4-pentanedione makes it a highly reactive and useful intermediate for synthesizing more elaborate molecular structures. smolecule.com Its ability to participate in a variety of chemical transformations allows for its use as a key starting material or intermediate in multi-step synthetic pathways.

The structural motif of 1,3-dicarbonyls is a central feature in various natural products, including curcumin (B1669340). mdpi.com this compound is a prime candidate for serving as a building block in the synthesis of fluorinated analogues of such compounds. The general synthetic approach to curcuminoids involves a condensation reaction, such as the Knoevenagel condensation, between a β-diketone and substituted benzaldehydes. worktribe.comnih.gov By using this compound in place of the non-fluorinated 2,4-pentanedione, the resulting curcumin analogue would have fluorine atoms integrated into its core structure.

While specific syntheses starting from this compound are not extensively documented in readily available literature, the principle is well-established through the synthesis of other fluorinated curcumin derivatives. For example, novel fluorinated analogues have been successfully synthesized via the condensation of curcumin or demethoxycurcumin (B1670235) with various fluorobenzaldehydes. worktribe.comnih.gov This demonstrates the chemical feasibility and interest in creating fluorinated versions of natural product scaffolds to systematically modify their properties. The introduction of fluorine via a precursor like this compound is a direct method to achieve this structural diversification. unito.itrsc.org

As a versatile intermediate, this compound is valuable in the synthesis of various specialty organic compounds. Its chemical reactivity is characteristic of diketones, allowing it to participate in reactions such as aldol (B89426) condensations to form larger, more complex carbon skeletons. smolecule.com The presence of two carbonyl groups provides multiple reaction sites for nucleophilic additions, enabling the construction of diverse molecular architectures.

The utility of β-diketones as synthetic intermediates is well-established. For instance, other diketones like 1-phenyl-2,4-pentanedione are used to prepare γ-aryl-β-diketones. orgsyn.org Similarly, (S)-4,5-dihydroxy-2,3-pentanedione is a known precursor to bacterial signaling molecules. nih.gov By analogy, the unique electronic properties conferred by the fluorine atoms in this compound make it a promising intermediate for creating novel fluorinated heterocycles and other complex structures that may find use as specialized materials or as precursors to agrochemicals and pharmaceuticals. smolecule.combeilstein-journals.org

| Feature | Description | Relevance in Synthesis |

|---|---|---|

| β-Diketone Core | Contains two carbonyl groups separated by a methylene (B1212753) group. | Enables chelation and various condensation reactions (e.g., Knoevenagel, Aldol). smolecule.comworktribe.com |

| Fluorine Substitution | Two fluorine atoms are present at the 1 and 3 positions. | Modifies the acidity of the central methylene protons and the reactivity of the carbonyl groups. |

| Versatile Building Block | Can be used as a starting material or intermediate. | Allows for the construction of complex molecules, including fluorinated analogues of natural products and specialty chemicals. smolecule.com |

Role in Ligand Design for Coordination Chemistry (Principles and Chelation Behavior)

Fluorinated β-diketones are a well-known and important class of ligands in coordination chemistry. mdpi.com They readily form stable complexes with a vast number of metals from across the periodic table. mdpi.comnih.gov this compound, through its enolate tautomer, acts as a potent chelating agent, with its fluorine substituents providing a powerful tool for tuning the electronic properties of the resulting metal complexes.

The deprotonated enol form of this compound functions as a bidentate, monoanionic ligand. It coordinates to a metal ion through its two oxygen atoms, forming a stable six-membered ring. This chelation is a common feature for β-diketonates and is observed with a wide array of metal cations. nih.gov

This ligand readily forms neutral, stable complexes with both divalent (M²⁺) and trivalent (M³⁺) metal cations. nih.gov For a divalent metal ion, two ligand molecules are required to neutralize the charge, leading to a complex with the general formula ML₂, such as for Cu(II) or Zn(II). For a trivalent metal ion, three ligand molecules are necessary, resulting in an ML₃ complex, as is common for metals like Fe(III) or Al(III).

| Cation Type | General Formula of Neutral Complex | Example Cations |

|---|---|---|

| Divalent (M²⁺) | M(L)₂ | Cu²⁺, Ni²⁺, Zn²⁺, Co²⁺, Fe²⁺, Mn²⁺ mdpi.comnih.gov |

| Trivalent (M³⁺) | M(L)₃ | Fe³⁺, Al³⁺, Cr³⁺, Eu³⁺, Tb³⁺ acs.orgmdpi.com |

The introduction of fluorine atoms onto the β-diketonate backbone has a significant impact on the electronic environment of the coordinated metal center. Fluorine is the most electronegative element, and its presence results in a strong inductive electron-withdrawing effect. nih.govquora.com This effect pulls electron density away from the chelate ring and the donor oxygen atoms.

This redistribution of electron density alters the ligand field strength. By making the oxygen donors less basic, the ligand becomes a weaker σ-donor but can enhance the ligand field splitting energy (Δ). The coordination geometry is typically octahedral for ML₃ complexes and can be tetrahedral or square planar for ML₂ complexes, depending on the specific metal ion and its electronic configuration. mdpi.com The electronic properties of fluorinated ligands can be exploited to control catalytic transformations and observe unprecedented species. acs.org

The primary influence of the fluorine atoms in this compound on metal-ligand bonding stems from their powerful inductive (-I) effect. nih.gov This effect has several key consequences:

Increased Lewis Acidity of the Metal Center : By withdrawing electron density from the oxygen donors, the ligand makes the coordinated metal ion more electron-deficient and thus a stronger Lewis acid compared to its non-fluorinated counterpart.

Stabilization of Molecular Orbitals : The strong electron-withdrawing nature of fluorine stabilizes the molecular orbitals of the ligand. nih.gov This lowering of the ligand's orbital energies affects the energy levels of the resulting metal-ligand molecular orbitals, which can influence the electronic spectra and photochemical properties of the complex.

Modulation of Redox Potentials : The electron-withdrawing groups make the metal center easier to reduce. This means that the reduction potential of the metal complex becomes less negative (or more positive), a phenomenon that has been observed in other series of fluorinated complexes. nih.gov This ability to tune the redox properties of the central metal ion is a critical aspect of designing complexes for catalysis and materials science. acs.org

Contributions to Fluorine Chemistry Methodologies

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. This compound serves as a valuable fluorinated building block, contributing to the expansion of synthetic methodologies for creating complex fluorinated molecules. Its bifunctional nature, characterized by two electrophilic carbonyl carbons, allows for a variety of condensation reactions with nucleophilic reagents, leading to the formation of diverse heterocyclic systems.

A significant application of fluorinated β-diketones is in the synthesis of fluorinated pyrazoles, a class of compounds with a broad spectrum of biological activities. sci-hub.seresearchgate.net The general and well-established methodology involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. sci-hub.senih.gov In this reaction, the hydrazine, acting as a binucleophile, attacks the two carbonyl groups of the diketone, followed by a cyclization and dehydration sequence to yield the aromatic pyrazole (B372694) ring.

The reaction of this compound with hydrazine is anticipated to proceed via this pathway to produce 3,5-dimethyl-4-fluoropyrazole. The presence of fluorine at the C2 position of the original diketone remains on the pyrazole ring, thus providing a direct method for the synthesis of 4-fluoropyrazoles. This approach is a key methodology in fluorine chemistry as it allows for the precise installation of a fluorine atom onto a heterocyclic core. While specific studies detailing this exact reaction with this compound are not extensively documented in publicly available literature, the known reactivity of analogous fluorinated β-ketonitriles and β-ketoesters strongly supports this synthetic route. researchgate.netnih.gov For instance, the reaction of α-cyano-α,α-difluoroketones with hydrazine has been shown to yield 3-unsubstituted 4-fluoropyrazoles through a novel mechanism. nih.gov

The versatility of this methodology is further highlighted by the use of substituted hydrazines, which allows for the introduction of various substituents at the N1 position of the pyrazole ring, providing access to a library of N-substituted fluorinated pyrazoles.

Table 1: Synthesis of Fluorinated Pyrazoles from β-Diketone Precursors

| Precursor | Reagent | Expected Product | Heterocycle Class |

| This compound | Hydrazine (H₂NNH₂) | 4-Fluoro-3,5-dimethylpyrazole | Pyrazole |

| This compound | Phenylhydrazine (PhNHNH₂) | 4-Fluoro-1-phenyl-3,5-dimethylpyrazole | Pyrazole |

| General Fluorinated 1,3-Diketone | Substituted Hydrazine | N-Substituted Fluorinated Pyrazole | Pyrazole |

This table illustrates the expected products based on established condensation reactions of 1,3-diketones.

Advanced Materials Precursor Chemistry (Focus on chemical synthesis, not material properties directly)

In the realm of materials science, this compound demonstrates significant potential as a precursor for advanced materials, particularly in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. The diketone, in its deprotonated enolate form (1,3-difluoro-2,4-pentanedionate), acts as a bidentate ligand, capable of coordinating to a wide range of metal ions.

Fluorinated β-diketonates are widely used in the synthesis of heterometallic compounds and can serve as co-ligands in combination with other organic linkers to construct complex, multidimensional architectures. sci-hub.se While extensive research has been conducted on metal complexes of other fluorinated β-diketones, such as 1,1,1-trifluoro-2,4-pentanedione (B1197229) (TFAA) and 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (hfac), the principles are directly applicable to this compound. nih.govnist.gov The coordination chemistry of these ligands with lanthanide and transition metals has been explored to create volatile complexes for chemical vapor deposition and luminescent materials.

The synthetic process for creating a metal complex with this compound would typically involve the deprotonation of the diketone by a base to form the corresponding anion, which then coordinates to the metal ion. The stoichiometry of the reaction and the coordination geometry of the metal ion will dictate the final structure of the resulting complex, which can range from simple mononuclear species to intricate polymeric frameworks. The use of fluorinated ligands like 1,3-difluoro-2,4-pentanedionate is a strategic approach in the bottom-up synthesis of advanced functional materials. rsc.org

Table 2: Representative Synthesis of a Metal Complex with 1,3-Difluoro-2,4-pentanedionate

| Ligand Precursor | Metal Salt (Exemplary) | Product | Material Class |

| This compound | Copper(II) Acetate | Bis(1,3-difluoro-2,4-pentanedionato)copper(II) | Metal Complex / MOF Precursor |

| This compound | Zinc(II) Nitrate | Bis(1,3-difluoro-2,4-pentanedionato)zinc(II) | Metal Complex / MOF Precursor |

| This compound | Lanthanide(III) Chloride | Tris(1,3-difluoro-2,4-pentanedionato)lanthanide(III) | Metal Complex / Luminescent Material Precursor |

This table provides illustrative examples of metal complexes that can be synthesized from this compound based on established coordination chemistry principles.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of fluorinated diketones often relies on stoichiometric, and sometimes aggressive, fluorinating agents. Future research is increasingly directed towards developing more environmentally benign and efficient synthetic methodologies. A primary goal is the shift from stoichiometric reagents to catalytic processes, minimizing waste and improving atom economy.

Key research thrusts in this area include:

Catalytic Direct Fluorination: Investigating transition-metal or organocatalytic systems that can utilize safer and more fundamental fluorine sources, such as fluoride salts or even elemental fluorine (F₂), under controlled conditions. Recent studies have shown that bases like quinuclidine can mediate the reaction of 1,3-dicarbonyls with fluorine gas to produce 2,2-difluoro-1,3-dicarbonyl derivatives, suggesting a pathway that could be rendered catalytic and more sustainable. beilstein-journals.orgresearchgate.netnih.gov

Electrochemical Synthesis: Harnessing electrochemical methods for fluorination offers a reagent-free approach to activating C-H bonds for fluorination, with electrons serving as the primary "reagent." This can reduce the need for chemical oxidants and provide a high degree of control over reaction conditions.

Flow Chemistry: The use of microreactor or flow chemistry systems for fluorination reactions, particularly those involving hazardous reagents like F₂, can dramatically improve safety by minimizing the instantaneous volume of reactants. nih.gov This technology also allows for precise control over temperature and reaction time, often leading to higher yields and selectivities.

Bio-inspired Catalysis: Exploring enzymatic or biomimetic approaches for selective fluorination could provide unparalleled selectivity under mild, aqueous conditions, representing the ultimate goal in green chemistry.

| Synthetic Approach | Current Status | Future Sustainable Direction | Key Advantages of Future Approach |

| Fluorine Source | Predominantly electrophilic N-F reagents (e.g., Selectfluor). beilstein-journals.orgnih.gov | Catalytic use of fluoride salts (e.g., KF, CsF) or F₂ gas. researchgate.net | Higher atom economy, lower cost, reduced waste. |

| Methodology | Stoichiometric batch reactions. | Catalytic, electrochemical, and flow-based systems. nih.govrsc.org | Improved safety, scalability, energy efficiency, and potential for catalyst recycling. |

| Solvents | Often chlorinated or polar aprotic solvents. | Greener solvents (e.g., ionic liquids, supercritical CO₂) or solvent-free conditions. | Reduced environmental impact and easier product separation. |

In-depth Mechanistic Investigations of Fluorination Chemistry

A comprehensive understanding of reaction mechanisms is paramount for the rational design of improved synthetic methods. While the general pathways for the fluorination of β-dicarbonyls are known, many subtleties remain to be explored, particularly for the introduction of multiple fluorine atoms.

Future mechanistic studies should focus on:

Rate-Limiting Steps: Detailed kinetic studies have indicated that for the synthesis of 2,2-difluoro-1,3-diketones, the rate-determining step is the enolization of the intermediate 2-fluoro-1,3-diketone. beilstein-journals.orgnih.gov Monofluorination is typically rapid as the starting diketone exists predominantly in its enol form, but the second fluorination is significantly slower. nih.gov Future work should employ advanced techniques like in-situ NMR spectroscopy and stopped-flow analysis to probe these transient intermediates and quantify the energetic barriers.

Role of Additives and Catalysts: The mechanism by which additives like quinuclidine facilitate difluorination with F₂ involves the in-situ generation of both a fluoride ion and an electrophilic N-F fluorinating agent. beilstein-journals.orgresearchgate.net Deeper investigation is needed to understand the precise structure and reactivity of the active fluorinating species and how different catalysts or mediators influence the reaction pathway, potentially favoring desired isomers or preventing side reactions.

Stereo- and Regioselectivity: For unsymmetrical β-dicarbonyls, controlling the site of fluorination is a key challenge. Mechanistic studies combining experimental and computational approaches can elucidate the factors governing selectivity, such as steric hindrance, electronic effects, and the nature of the fluorinating agent. This knowledge is crucial for developing synthetic routes to specifically substituted products like 1,3-Difluoro-2,4-pentanedione.

Exploration of Catalytic Applications Beyond Direct Reagent Use

While this compound can be a target molecule, it and its derivatives also hold significant potential as ligands or precursors in catalysis. The strong electron-withdrawing nature of the fluorine atoms can profoundly modify the electronic properties of the β-dicarbonyl scaffold, opening avenues for new catalytic applications.

Future research directions include:

Novel Ligand Design: The parent compound, 2,4-pentanedione (acetylacetone), is a ubiquitous ligand in coordination chemistry. The fluorinated analogue, this compound, can form metal complexes with altered Lewis acidity, redox potentials, and stability. These novel complexes could serve as catalysts for a range of organic transformations, including oxidations, reductions, and cross-coupling reactions.

Asymmetric Catalysis: Chiral variants of this compound could be synthesized and employed as ligands in asymmetric catalysis, where the electronic tuning provided by the fluorine atoms could enhance enantioselectivity in key bond-forming reactions.

Organocatalysis: The acidic C-H bond of the methylene (B1212753) group, further acidified by the flanking fluoro-substituted carbonyls, makes this scaffold a candidate for use in organocatalysis, potentially as a Brønsted acid catalyst or as a precursor in enamine- or enolate-based catalysis.

Precursors for Heterocycles: Fluorinated β-dicarbonyls are valuable building blocks for synthesizing fluorinated heterocyclic compounds, which are prominent motifs in medicinal chemistry. nih.gov Catalytic C-H functionalization or condensation reactions could provide efficient routes to novel fluorinated pyrazoles, isoxazoles, and other important heterocyclic systems. nih.gov

High-Throughput Screening for New Reactivity Profiles

The full reactive potential of this compound is likely yet to be uncovered. High-throughput screening (HTS) offers a powerful paradigm for accelerating this discovery process. By systematically and rapidly testing the compound against a wide array of reactants and conditions in parallel, HTS can identify novel transformations that might not be discovered through traditional, hypothesis-driven research.

Emerging strategies in this area involve:

Reaction Condition Optimization: Employing automated, miniaturized reactor platforms to screen hundreds or thousands of combinations of catalysts, solvents, bases, and other additives to quickly identify optimal conditions for known transformations or to discover conditions that enable previously unsuccessful reactions.

Substrate Scope Expansion: Reacting this compound with large, structurally diverse libraries of chemical compounds to identify novel reaction partners and uncover unprecedented reactivity profiles.

Discovery of New Catalytic Cycles: Using HTS to screen for conditions under which this compound or its metal complexes can act as catalysts for new types of reactions. This could involve screening for the transformation of a model substrate in the presence of the fluorinated compound and various co-reagents.

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.net For complex processes like fluorination, computational modeling can provide insights that are difficult or impossible to obtain through experimental means alone.

The future of computational work on this compound and related systems will likely involve:

Predictive Mechanistic Analysis: Using DFT and other methods to map out entire potential energy surfaces for synthetic reactions. This allows for the identification of transition states, the calculation of activation barriers, and the prediction of reaction outcomes and selectivity, guiding experimental design. chemrxiv.orgnih.gov Computational studies can, for instance, clarify whether a reaction proceeds through a one-step or a multi-step pathway. researchgate.net

Rational Catalyst Design: Designing novel catalysts in silico by modeling the interaction of various metal centers and ligands with this compound. This approach can predict which catalyst structures are most likely to be effective, thereby focusing experimental efforts on the most promising candidates.

Machine Learning Integration: Combining large datasets from computational studies and high-throughput screening experiments to train machine learning models. These models could predict the outcome of unknown reactions, suggest optimal reaction conditions, and even propose novel molecular structures with desired properties, accelerating the pace of discovery in fluorination chemistry.

| Computational Tool | Application in Fluorination Chemistry | Specific Research Question for this compound |

| Density Functional Theory (DFT) | Calculating reaction pathways, transition state energies, and kinetic parameters. researchgate.netchemrxiv.org | What is the energetic barrier for the second fluorination step? How do different catalysts alter this barrier? |

| Molecular Dynamics (MD) | Simulating solvent effects and conformational dynamics of reactants and intermediates. | How does the solvent cage influence the approach of the fluorinating agent? |

| Distortion/Interaction Analysis | Decomposing activation energies into reactant strain and transition state interaction terms. nih.gov | Is the reactivity of the monofluoro-intermediate limited by the energy required to distort it or by poor orbital overlap? |

| Machine Learning (ML) | Predicting reaction outcomes and optimizing conditions based on existing data. | Can an ML model predict the yield of this compound based on a set of reaction parameters? |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1,3-Difluoro-2,4-pentanedione?

- Methodological Answer : Fluorinated diketones are typically synthesized via nucleophilic substitution or halogenation of precursor diketones. For this compound, fluorination of 2,4-pentanedione using fluorinating agents like DAST (diethylaminosulfur trifluoride) under controlled conditions (e.g., -78°C, anhydrous solvent) is a viable route. Characterization via NMR and IR spectroscopy is critical to confirm fluorine incorporation and enol-keto tautomer ratios. Comparative studies with trifluoro analogs (e.g., 1,1,1-trifluoro-2,4-pentanedione) suggest similar reactivity but require adjustments in stoichiometry due to fluorine's electronegativity .

Q. How can NMR spectroscopy distinguish between tautomeric forms of this compound?

- Methodological Answer : and NMR are essential for identifying tautomeric equilibria. In the enol form, a deshielded hydroxyl proton (~15–16 ppm) and conjugated double bonds (δ 5–6 ppm for vinyl protons) are observed. The keto form shows distinct carbonyl carbons (δ 190–210 ppm). Fluorine substitution stabilizes the enol form due to electron-withdrawing effects, as seen in trifluoro analogs. Variable-temperature NMR can quantify tautomer ratios by monitoring peak integration shifts with temperature .

Q. What safety protocols are critical when handling fluorinated diketones in the lab?

- Methodological Answer : Fluorinated compounds require rigorous safety measures due to potential toxicity and reactivity. Use fume hoods for synthesis, avoid contact with oxidizing agents (risk of exothermic decomposition), and store under inert atmospheres. Toxicity assays for related compounds (e.g., 3-chloro-2,4-pentanedione) recommend LC-MS/MS for metabolite tracking and PPE (gloves, goggles) to prevent dermal exposure .

Advanced Research Questions

Q. How does fluorination influence the coordination chemistry of 2,4-pentanedione derivatives with transition metals?

- Methodological Answer : Fluorine's electronegativity enhances the Lewis acidity of diketones, improving metal-ligand binding. For example, 1,1,1-trifluoro-2,4-pentanedione (Htfac) forms stable complexes with Fe, Cu, and Zn via chelation, as demonstrated by X-ray crystallography and TGA. Computational studies (DFT) can compare bond dissociation energies between fluorinated and non-fluorinated analogs. Fluorinated ligands also increase thermal stability in MOCVD precursors, as shown in Ni(tfac)₂(TMEDA) complexes .

Q. What statistical models best address asymmetry in dose-response data for halogenated diketones?

- Methodological Answer : Asymmetric toxicity curves (e.g., for 3-chloro-2,4-pentanedione) require advanced fitting models like the 5-parameter logistic (5PL-1P) function. The 5PL-1P incorporates an asymmetry parameter (s), improving goodness-of-fit (r² > 0.999) compared to symmetric 4PL models. For this compound, iterative algorithms (e.g., Levenberg-Marquardt) should optimize parameters like EC₅₀ and Hill slope, validated via bootstrapping .

Q. How can computational chemistry predict the reactivity of fluorinated diketones in organic transformations?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model reaction pathways, such as keto-enol tautomerization barriers and electrophilic substitution sites. For this compound, Natural Bond Orbital (NBO) analysis quantifies hyperconjugative stabilization of enol forms. Comparative studies with methyl or chloro analogs (e.g., 3-methyl-2,4-pentanedione) reveal fluorine's impact on acidity (pKa) and regioselectivity in aldol condensations .

Contradictions & Considerations

- Tautomer Stability : Fluorine's electron-withdrawing effect increases enol content compared to methyl or chloro substituents. However, steric effects in bulkier derivatives (e.g., 3-methyl) may counteract this trend .

- Toxicity Data Interpretation : Asymmetry in dose-response curves (s = 0.26 for 3-chloro analog) necessitates model selection beyond traditional sigmoidal fits. Researchers must validate asymmetry parameters across replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.